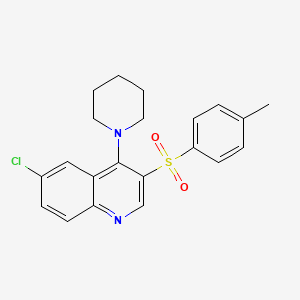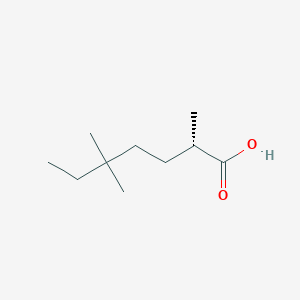
rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, cis” is a chemical compound with the molecular formula C17H25FN2O2 . It is available for research needs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.4 . It is an oil at room temperature .Scientific Research Applications
Chemistry and Pharmacology of Stereoisomers
Ohmefentanyl, a compound belonging to the 4-anilidopiperidine class of opiates, shares structural similarities with the query compound. Research on ohmefentanyl and its stereoisomers highlights the impact of structural changes on biological activity, focusing on cis-stereoisomers' unique activities. These studies provide a foundation for understanding how modifications in stereochemistry influence receptor interactions and biological effects, potentially applicable to the research of rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, cis (Brine et al., 1997).
Synthetic Routes Analysis
The synthetic routes of vandetanib, which involve tert-butyl piperidine derivatives, offer insights into the industrial synthesis of complex molecules. Analyzing and optimizing these synthetic routes can lead to more efficient and scalable production methods, relevant for synthesizing similar compounds (Mi, 2015).
Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines, underscores the significance of arylalkyl substituents in enhancing the binding affinity and selectivity at D2-like receptors. This area of study is pertinent for developing new therapeutic agents targeting various psychiatric and neurological disorders, illustrating the potential medical applications of structurally related compounds (Sikazwe et al., 2009).
Applications in N-heterocycles Synthesis
The use of tert-butanesulfinamide in the stereoselective synthesis of amines and derivatives, including piperidines, highlights a methodological advancement in creating structurally and functionally diverse N-heterocycles. This review covers significant developments in this area from 2010 to 2020, providing a comprehensive overview of methodologies that could be adapted for synthesizing compounds with similar backbones (Philip et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRQZVPMOAKIDV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)





![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)




![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)